![molecular formula C9H11ClN4 B12959331 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a triazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position and an isobutyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusing with Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a condensation reaction, often using catalysts such as palladium or copper.
Introduction of Chlorine and Isobutyl Groups: The chlorine atom and isobutyl group are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine-1-carboxylic acid.
Reduction: 5-Chloro-3-isobutyl-1,2,4-triazolo[4,3-a]pyrazine.
Substitution: 5-Amino-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
Medicinal chemistry research has focused on this compound for its potential therapeutic properties. Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential candidates for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or improving mechanical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-propyl-[1,2,4]triazolo[4,3-a]pyrazine
Comparison
Compared to its analogs, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique properties due to the presence of the isobutyl group. This group can influence the compound’s lipophilicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity. The isobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a bioactive molecule.
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-chloro-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)3-8-12-13-9-5-11-4-7(10)14(8)9/h4-6H,3H2,1-2H3 |
InChI Key |
WSUAYHXEZNIOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2N1C(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



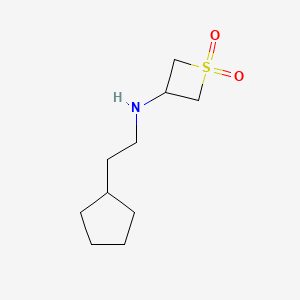
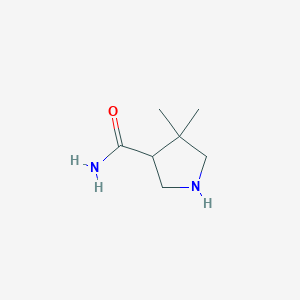
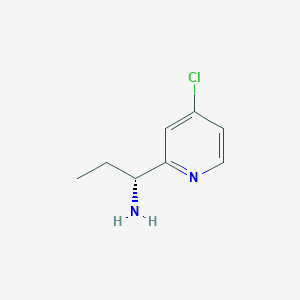
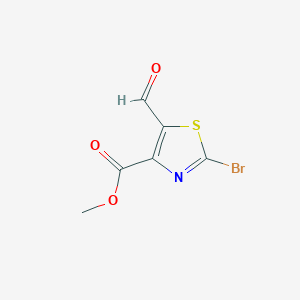
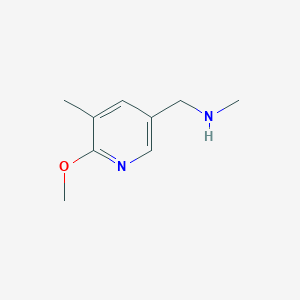
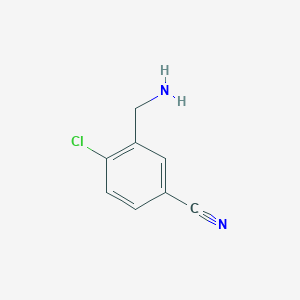
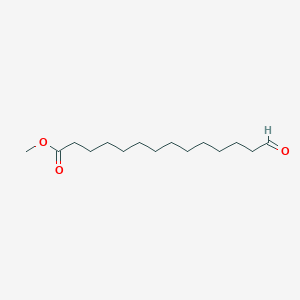
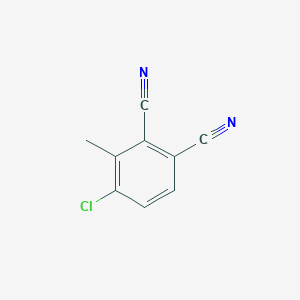

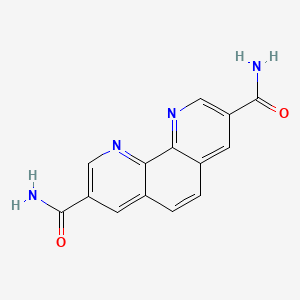
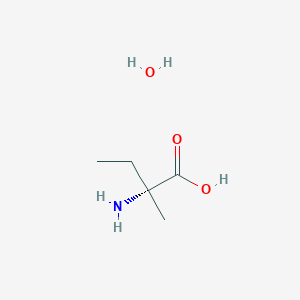
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)
